molecular formula C10H11Br B100662 4-(4-Bromophenyl)-1-butene CAS No. 15451-32-8

4-(4-Bromophenyl)-1-butene

Cat. No. B100662
CAS RN: 15451-32-8
M. Wt: 211.1 g/mol
InChI Key: QDNBBDYPPSSRTB-UHFFFAOYSA-N
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Description

The compound "4-(4-Bromophenyl)-1-butene" is a brominated alkene with potential applications in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related brominated organic compounds, which can be used to infer some aspects of "this compound".

Synthesis Analysis

The synthesis of brominated alkenes can be achieved through various methods, including the Wittig-Horner reaction as demonstrated in the synthesis of (Z)-1-bromo-2-methyl-1-butene . This method involves the reaction of a ketone with a phosphonate ester, followed by bromination and decarboxylation steps. Although the specific synthesis of "this compound" is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of 1,4-Bis(p-bromophenoxy) butane was elucidated, revealing a gauche-trans-gauche conformation of the methylene chain . This information suggests that "this compound" may also exhibit specific conformational characteristics that could be determined by similar structural analysis.

Chemical Reactions Analysis

Brominated alkenes can undergo various chemical reactions, including nucleophilic substitutions and halogenation reactions. For example, organoselenium compounds derived from brominated benzene underwent nucleophilic substitution with selenolates . Additionally, halogenation reactions of diselenides did not afford the expected selenenyl halides but resulted in the formation of a cyclic selenenate ester . These findings indicate that "this compound" could also participate in diverse chemical reactions, which would be worth exploring in future studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated organic compounds can be influenced by their molecular structure. For example, the crystal structure of 2-(4-Bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate showed intermolecular hydrogen bonds and π-π interactions, which can affect the compound's stability and reactivity . Similarly, "this compound" may exhibit unique physical and chemical properties due to the presence of the bromophenyl group and the alkene moiety.

Scientific Research Applications

McMurry Coupling and Stereochemistry

Research has demonstrated that the McMurry coupling of 4-bromoacetophenone leads to the formation of 2,3-bis(4-bromophenyl)-2-butenes. This outcome is significant for understanding stereochemical processes in organic synthesis, especially resolving inconsistencies in earlier literature assignments (R. Daik, W. Feast, A. Batsanov, J. Howard, 1998).

Building Blocks for Molecular Electronics

Simple and accessible aryl bromides, like 4-bromophenyl tert-butyl sulfide, serve as crucial precursors for molecular wires in electronics. Their role in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires emphasizes their importance in the field of molecular electronics (N. Stuhr-Hansen, J. Sørensen, K. Moth‐Poulsen, J. B. Christensen, T. Bjørnholm, M. Nielsen, 2005).

Hydrovinylation Reactions

In catalytic processes, 4-bromostyrene undergoes codimerization with ethylene, leading to the production of 3-(4-bromophenyl)-1-butene. This reaction is significant for its high yield and selectivity, showcasing the potential for synthesizing pharmaceutically relevant compounds (T. V. RajanBabu, N. Nomura, Jian Jin, M. Nandi, Haengsoon Park, Xiu-Li Sun, 2003).

Photolytic Precursor Studies

The study of 2-bromo-1-butene, a photolytic precursor to 1-buten-2-yl radicals, provides insights into the reaction dynamics of C(4)H(7) radical isomers. Understanding the dissociation channels of these radicals has implications for reaction mechanisms in physical chemistry (Johanna L. Miller, M. Krisch, L. Butler, J. Shu, 2005).

Stereospecific Addition in Chemical Reactions

The reaction of disilyne RSi≡SiR with cis- and trans-butenes leads to stereospecific products, illustrating the intricate dynamics of molecular interactions and the potential for novel synthetic routes in organic chemistry (Rei Kinjo, M. Ichinohe, A. Sekiguchi, Nozomi Takagi, Michinori Sumimoto, S. Nagase, 2007).

Investigations in Heterogeneous Oxidation Catalysis

Research on bromomethylcyclopropane and 4-bromo-1-butene on oxygen-covered surfaces provides valuable data on the lifetimes of radical intermediates in heterogeneous oxidation catalysis. This research is crucial for understanding catalytic processes at a molecular level (J. A. Levinson, I. Kretzschmar, M. A. Sheehy, L. Deiner, C. Friend, 2001).

Microbial Epoxidation Processes

Stereoselective epoxidation of 4-bromo-1-butene reveals the influence of microbial processes in chemical transformations. This research highlights the role of microorganisms in modifying chemical compounds, which could have applications in biotechnology and green chemistry (A. Archelas, S. Hartmans, J. Tramper, 1988).

Transformations in Catalysis

Studies on the transformation of 1-butene on modified HZSM-5 zeolites show how catalyst modifications can intensify propylene production, emphasizing the importance of catalyst design in industrial chemical processes (E. Epelde, A. G. Gayubo, M. Olazar, J. Bilbao, A. Aguayo, 2014).

Safety and Hazards

The safety and hazards of “4-(4-Bromophenyl)-1-butene” would likely be similar to those of other brominated aromatic compounds. These compounds can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

The future directions for research on “4-(4-Bromophenyl)-1-butene” would likely depend on its potential applications. For example, if it were found to have pharmaceutical applications, future research might focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

1-bromo-4-but-3-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNBBDYPPSSRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442426
Record name 4-(4-Bromophenyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15451-32-8
Record name 4-(4-Bromophenyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 2M solution of allylmagnesium chloride in THF (24 mL, 48.00 mmol, 1.5 equiv) at 0° C. was added, under an atmosphere of N2, 4-bromobenzyl bromide (8.00 g, 32.01 mmol, 1.0 equiv) neat in 10 portions over a period of 5 min. The mixture was stirred for 1 h at 0° C. and then at rt for 28 h. The mixture was carefully quenched with water (100 mL) and then extracted with ethyl acetate (3×150 mL). The combined extracts were washed with brine (2×50 mL), dried over anhydrous Na2SO4, and concentrated. High-vacuum drying gave 11a (6.51 g, 30.84 mmol, 96%) as a clear oil: Rf=0.94 (ethyl acetate); 1H NMR (400 MHz, CDCl3): δ 2.32-2.38 (m, 2H), 2.67 (t, J=7.8 Hz, 2H), 4.98-5.06 (m, 2H), 5.78-5.86 (m, 1H), 7.06 (d, J=8.4 Hz, 2H), 7.40 (d, J=8.4 Hz, 2H); 13C NMR (100 MHz, CDCl3): δ 34.9, 35.4, 115.4, 119.7, 130.4, 131.5, 137.7, 140.9; HRMS (EI) Calcd. for C10H11Br: 210.0044 (M+). Found: 210.0053.
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24 mL
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8 g
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96%

Synthesis routes and methods II

Procedure details

A 250 ml two-necked round-bottom flask, equipped with an additional funnel and condenser, was charged with 4-bromo-benzyl bromide (20.0 g, 80 mmol) in 50 ml dry ether at 0° C. ice bath for 10 min. The allylmagnesium chloride (48.0 ml of a 2.0 M solution in ether, 96 mmol) was added dropwisely via an additional funnel over a period of 30 min at 0° C. Subsequently, the mixture was stirred at room temperature for 2 h and refluxed for another 3 h. The reaction was monitored by TLC analysis. After the starting material disappeared, the reaction was quenched by water and transferred to a separation funnel. The organic layer was washed with brine, dried over anhydrous MgSO4, and then concentrated under vacuum to yield a yellow crude liquid. The product was purified by Kugelrhor distillation to obtain the final product as a transparent liquid (14.10 g, 83%), whose 1H and 13C NMR spectra matched with the earlier reported literature data [7].
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83%

Synthesis routes and methods III

Procedure details

The synthesis starts from the inexpensive, commercially available starting materials 4-bromobenzyl bromide and allylmagnesium chloride (solution in THF). Alkylation of allylmagnesium chloride by 4-bromobenzyl bromide in THF gave 4-(4-bromophenyl)-1-butene (11a) in 96% yield (8-gram scale); the product was easily isolated by extraction with ethyl acetate. Following the general procedure of Walker (Walker, K. A. M.; Burton, P. M.; Swinney, D. C., Eur. Patent 0 492 474 B1, Mar. 5, 1997), the alkene 11a was converted into (±)-4-(4-bromophenyl)-1,2-epoxybutane (12a) using peracetic acid-sodium acetate in methylene chloride; the clean product was easily isolated (in 98% yield at 10-gram scale) by extraction with methylene chloride. Following the general procedure of Walker (Walker, K. A. M.; Burton, P. M.; Swinney, D. C., Eur. Patent 0 492 474 B1, Mar. 5, 1997), the nucleophilic ring-opening of the epoxide 12a led to the desired product (±)-4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-butanol (13a); in our modification, the solid product was easily precipitated from the reaction mixture with water and collected by filtration (the excess of imidazole is simply washed away with water leaving the pure product in 84% yield). In our original synthetic route, we oxidized such imidazole-alcohol derivatives using Swern-oxidation conditions. An improvement to the Swern-oxidation procedure for the oxidation of secondary alcohols (such as 13a) was also accomplished. In particular, we wanted to circumvent the use of large quantities of anhydrous halogenated solvent and also the cumbersome external cooling conditions. After much experimentation, we managed to successfully replace the typical Swern conditions (DMSO-oxalyl chloride in CH2Cl2 at −78° C.) with those of another DMSO-based oxidation procedure utilizing DMSO-P2O5 at room temperature. Thus, the imidazole-alcohol 13a (equivalent to the free base form of QC-79) was oxidized using this procedure to give 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-butanone (5c) in 88% yield; the solid product was easily precipitated from the reaction mixture using an aqueous solution of potassium carbonate, and collected by filtration (the excess of DMSO and potassium phosphate salts are simply washed away with water leaving the pure product). The imidazole-ketone 5c obtained from this method can be used to form the imidazole-dioxolane QC-56 by the acid-catalyzed ketal formation reaction (ethylene glycol, p-TsOH.H2O, toluene) already described in section I.II step (d,e). The advantage of this large-scale synthetic route is the high-yielding reactions in combination with the simple isolation of products in relatively pure form, avoiding the numerous distillations [helpful in the purification of 3c] and chromatographic separations of our original synthetic route.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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